Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate
Description
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a synthetic organic compound featuring a methyl ester backbone, a formamido linker, and a 4-(aminomethyl)phenyl substituent.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3,(H,13,15) |
InChI Key |
MHGAXIHKMSJFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride is a chemical compound used in scientific research with a molecular formula of and a molecular weight of 258.7 g/mol. The compound is notable for its structure, which features an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and a useful reagent in biochemical research. It is often utilized in various applications across chemistry, biology, and medicine due to its reactive functional groups and ability to interact with biological targets.
Applications
This compound hydrochloride has diverse applications:
- Organic Synthesis: It serves as a crucial building block in synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
- Biochemical Research: The compound is employed in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in therapeutic areas where enzyme inhibition is beneficial.
- Drug Development: Due to its potential to interact with various biological molecules, it can be explored in developing new therapeutic agents.
Research Findings
Research on this compound hydrochloride has shown its potential to interact with various biological molecules. However, there is no current information available regarding the mechanism of action of this compound in biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and affecting cellular pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Functional Group Effects
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Aminomethyl vs. Boron Groups: The tetramethyl-dioxaborolane substituent in introduces boron, enabling applications in cross-coupling reactions, whereas the aminomethyl group in the target compound may enhance solubility and serve as a site for further functionalization (e.g., conjugation).
- Ester vs. Acid : The carboxylic acid derivative in (2-{[4-(methylsulfamoyl)phenyl]formamido}acetic acid) has higher polarity and acidity compared to the methyl ester in the target compound, which may influence pharmacokinetic properties like absorption.
- Aromatic vs.
Physicochemical and Structural Properties
Table 2: Crystallographic and Spectroscopic Data
Key Observations:
- The target compound’s formamido group is expected to show characteristic NMR peaks (e.g., δ 8–9 ppm for formamide protons), as seen in analogs like .
Key Observations:
- Structural modifications significantly impact bioactivity. For example, the inactive methyl 2-(4-hydroxyphenyl)acetate contrasts with active (Z/E)-N-(4-hydroxystyryl)formamides , highlighting the importance of substituent positioning and electronic effects.
- The target compound’s aminomethyl group could improve interactions with biological targets (e.g., enzymes or receptors) compared to non-polar analogs.
Biological Activity
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N2O3
- Molecular Weight : 220.21 g/mol
- IUPAC Name : this compound
This compound features an amine group that contributes to its biological activity, particularly in enzyme inhibition and antitumor effects.
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory activity against specific enzymes. In particular, it has been studied for its effects on:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate metabolism pathway, and inhibitors like this compound can serve as potential therapeutic agents against cancer and bacterial infections. The compound's structural modifications enhance its binding affinity to DHFR, resulting in increased inhibitory potency .
Antitumor Activity
Several studies have reported the antitumor effects of this compound. For instance:
- Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting its potential as an adjunct therapy in cancer treatment .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Combination Therapy in Colon Cancer :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : By binding to active sites on enzymes like DHFR, it disrupts critical metabolic pathways necessary for cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, preventing cancer cells from dividing and growing.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
